1-sec-Butyl-4-methyl-piperidine
Overview
Description
1-sec-Butyl-4-methyl-piperidine is a chemical compound with the molecular formula C10H21N. It belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
The synthesis of 1-sec-Butyl-4-methyl-piperidine can be achieved through several routes. One common method involves the alkylation of piperidine with sec-butyl and methyl groups. This process typically requires the use of strong bases and specific reaction conditions to ensure the correct substitution pattern .
Industrial production methods often involve the use of catalytic hydrogenation and other advanced techniques to achieve high yields and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
1-sec-Butyl-4-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride
Major Products: The major products depend on the specific reaction conditions but can include various substituted piperidines and other nitrogen-containing compounds.
Scientific Research Applications
1-sec-Butyl-4-methyl-piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are often explored for their pharmacological potential, including as analgesics, anti-inflammatory agents, and more
Mechanism of Action
The mechanism of action of 1-sec-Butyl-4-methyl-piperidine involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-sec-Butyl-4-methyl-piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Icaridin: Used as an insect repellent, known for its effectiveness and low toxicity.
Evodiamine: An alkaloid with potential anticancer properties .
These compounds share the piperidine ring structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of the piperidine scaffold in various fields .
Properties
IUPAC Name |
1-butan-2-yl-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-4-10(3)11-7-5-9(2)6-8-11/h9-10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCSBVBXKVVDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287694 | |
Record name | 4-Methyl-1-(1-methylpropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51075-48-0 | |
Record name | 4-Methyl-1-(1-methylpropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51075-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-(1-methylpropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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